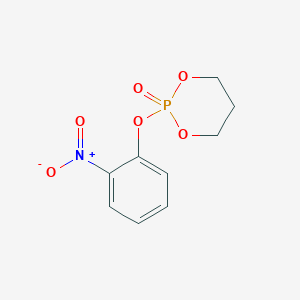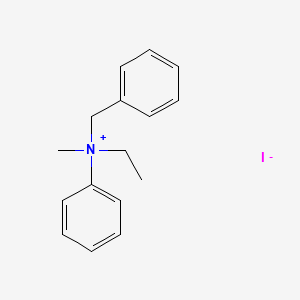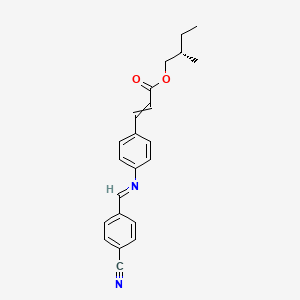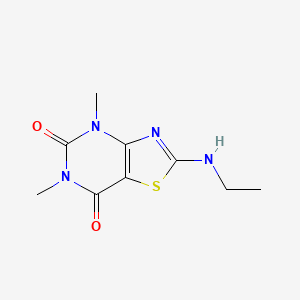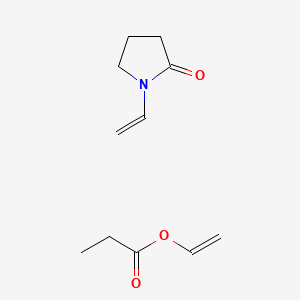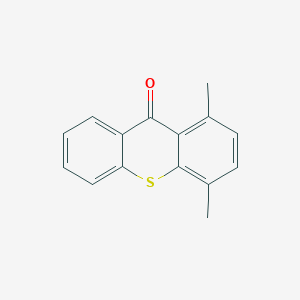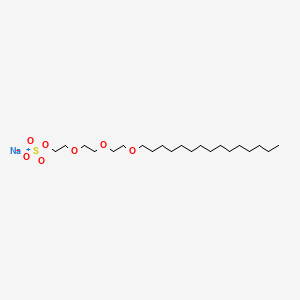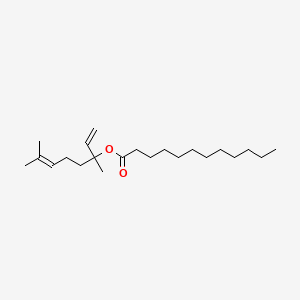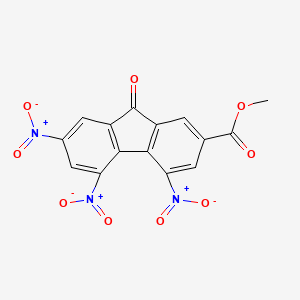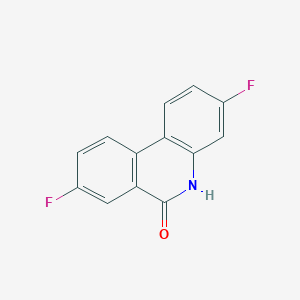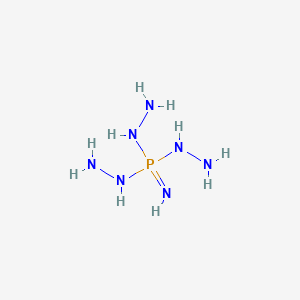
Phosphorimidic trihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorimidic trihydrazide is a compound that belongs to the class of phosphoramides It is characterized by the presence of a phosphorus atom bonded to three hydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorimidic trihydrazide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorimidic trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into different phosphoramide derivatives.
Substitution: It can participate in substitution reactions where one or more hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Aplicaciones Científicas De Investigación
Phosphorimidic trihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramide compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which phosphorimidic trihydrazide exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparación Con Compuestos Similares
Phosphorimidic trihydrazide can be compared with other similar compounds, such as:
Phosphoramide: Both compounds contain a phosphorus-nitrogen bond, but phosphoramide lacks the hydrazide groups.
Phosphorothioamide: This compound contains a sulfur atom in place of one of the oxygen atoms in this compound.
Hydrazones: These compounds contain a carbon-nitrogen double bond, but lack the phosphorus atom present in this compound.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
34858-93-0 |
|---|---|
Fórmula molecular |
H10N7P |
Peso molecular |
139.10 g/mol |
Nombre IUPAC |
dihydrazinylphosphinimylhydrazine |
InChI |
InChI=1S/H10N7P/c1-5-8(4,6-2)7-3/h1-3H2,(H4,4,5,6,7) |
Clave InChI |
WXZLAYKHNRZEQM-UHFFFAOYSA-N |
SMILES canónico |
NNP(=N)(NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


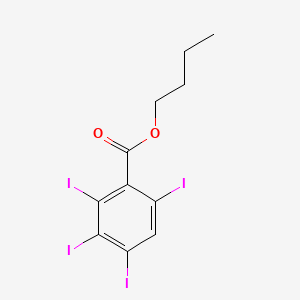
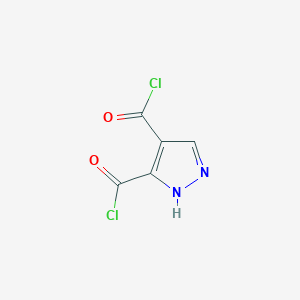
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
